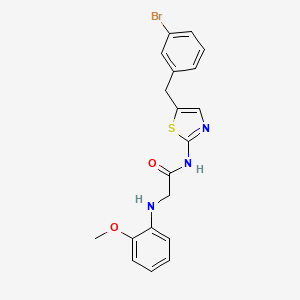

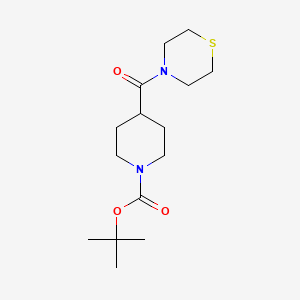

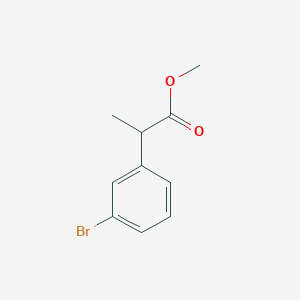

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as DAPK1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in cancer treatment and other medical conditions.

科学的研究の応用

Structural Analysis and Molecular Properties

Research has delved into the structural analysis and molecular properties of chromene derivatives, offering insights into their molecular configurations and interactions. For instance, the study on the structure of the flavone hymenoxin explored the molecular planarity and intermolecular hydrogen bonding of a related chromene compound, highlighting the significance of molecular structure in determining its physical and chemical properties (Watson et al., 1991). Similar structural investigations provide a foundation for understanding the reactivity and potential applications of 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in various scientific domains.

Photophysical and Photochemical Applications

The photochromic properties of chromene derivatives make them attractive for applications in materials science, such as the development of photoresponsive materials. Research into the photochromism of chromene crystals revealed that certain chromenes exhibit crystalline state photochromism, a property that can be exploited in creating materials that respond to light stimuli (Hobley et al., 2000). This property is particularly relevant in the context of developing smart materials and coatings that change color or opacity in response to UV light.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel chromene derivatives with specific functional groups has been a significant area of research. Studies have focused on synthesizing and characterizing compounds with varying substituents to explore their chemical behavior and potential applications. For example, the synthesis and characterization of chromenone crown ethers and their complexation study provide insights into the use of chromene derivatives in creating novel ligands for metal ion coordination (Gündüz et al., 2006). Such research underscores the versatility of chromene derivatives in synthetic chemistry and material science.

Biological Activity and Therapeutic Potential

Beyond structural and material applications, chromene derivatives have been investigated for their biological activities. The synthesis of coumarin derivatives containing pyrazole and indenone rings, for instance, highlights the exploration of chromenes as potent antioxidant and antihyperglycemic agents, underscoring their potential therapeutic value (Kenchappa et al., 2017). Such studies are crucial for expanding the scope of chromene derivatives in pharmacology and drug design.

特性

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-19(13)10-15)16-9-14(23-2)6-7-18(16)24-3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKWGFMFUYNTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)

![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)

![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)